

Enantioselective Synthesis of 2-Substituted-4-Benzylmorpholines: Application Notes and Protocols

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Compound of Interest

Compound Name: (4-BENZYL-MORPHOLIN-2-
YLMETHYL)-DIMETHYL-AMINE

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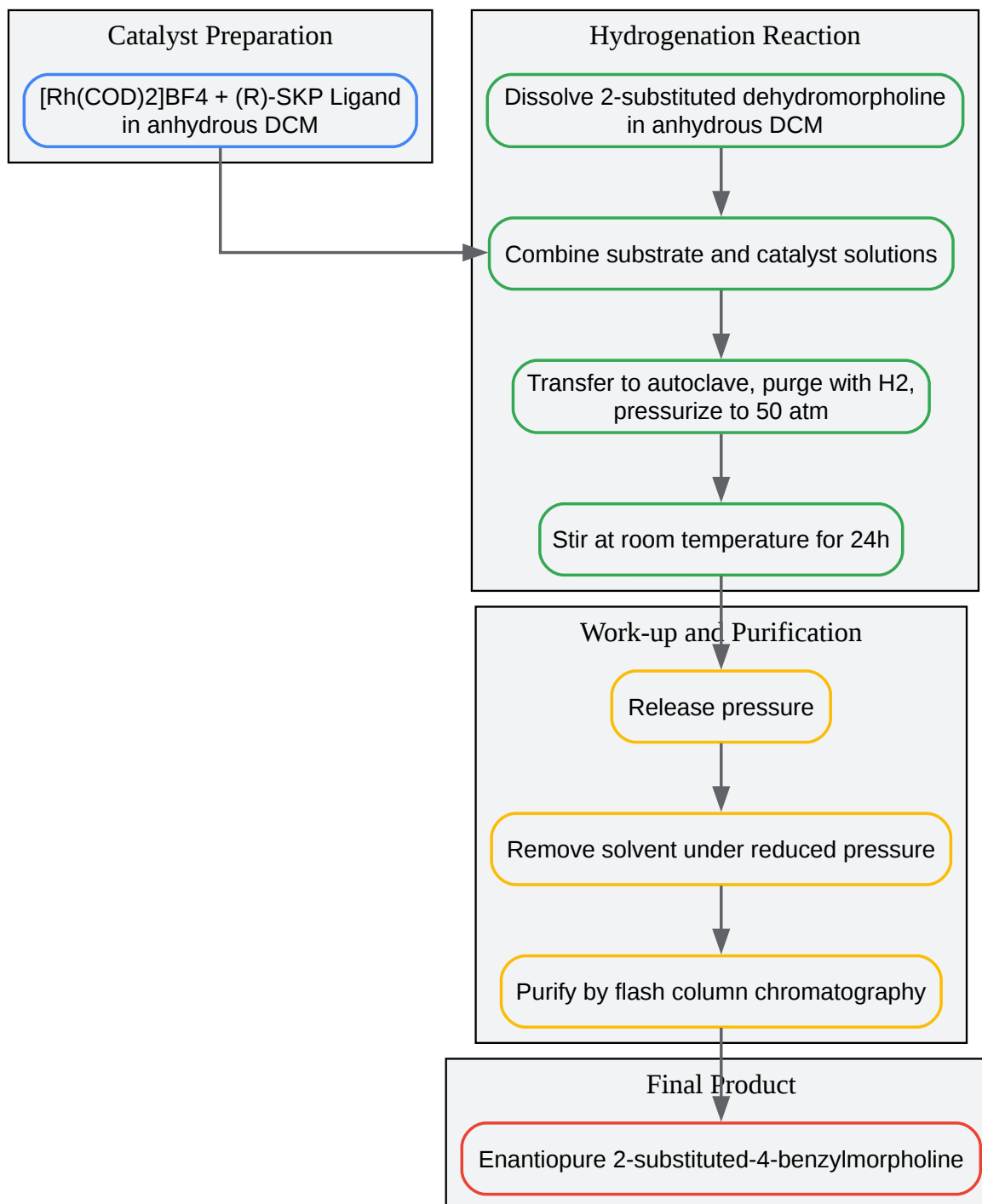
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-substituted-4-benzylmorpholines, a critical structural motif in medicinal chemistry. The protocols focus on a highly efficient rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines and also explore alternative synthetic strategies.

I. Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

A robust and highly enantioselective method for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of 2-substituted dehydromorpholines. This approach utilizes a rhodium complex with a chiral bisphosphine ligand, demonstrating high yields and excellent enantioselectivities (up to 99% ee) across a range of substrates. The reaction is typically carried out under a hydrogen atmosphere and provides a direct and atom-economical route to the desired chiral morpholines.

Experimental Workflow: Asymmetric Hydrogenation



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Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Quantitative Data: Asymmetric Hydrogenation of 2-Aryl Dehydromorpholines

Entry	2-Substituent (Aryl Group)	Product	Yield (%)	ee (%)
1	Phenyl	2-phenyl-4-benzylmorpholine	>99	92
2	4-Fluorophenyl	2-(4-fluorophenyl)-4-benzylmorpholine	>99	92
3	4-Chlorophenyl	2-(4-chlorophenyl)-4-benzylmorpholine	>99	93
4	4-Bromophenyl	2-(4-bromophenyl)-4-benzylmorpholine	>99	93
5	4-(Trifluoromethyl)phenyl	2-(4-(trifluoromethyl)phenyl)-4-benzylmorpholine	>99	94
6	3-Methylphenyl	2-(3-methylphenyl)-4-benzylmorpholine	>99	99
7	3-Methoxyphenyl	2-(3-methoxyphenyl)-4-benzylmorpholine	>99	99
8	2-Naphthyl	2-(naphthalen-2-yl)-4-benzylmorpholine	>99	92

benzylmorpholin
e

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

Materials:

- $[\text{Rh}(\text{COD})_2]\text{BF}_4$
- (R)-SKP (or other suitable chiral bisphosphine ligand)
- 2-substituted-4-benzyl-dehydromorpholine substrate
- Anhydrous Dichloromethane (DCM)
- Hydrogen gas (high purity)
- Stainless-steel autoclave
- Standard glassware for inert atmosphere techniques
- Silica gel for column chromatography

Procedure:

- **Catalyst Preparation:** In a nitrogen-filled glovebox, a Schlenk tube is charged with $[\text{Rh}(\text{COD})_2]\text{BF}_4$ (1.0 mg, 0.0025 mmol) and (R)-SKP ligand (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL). The solution is stirred at room temperature for 30 minutes.
- **Substrate Preparation:** In a separate vial, the 2-substituted-4-benzyl-dehydromorpholine substrate (0.25 mmol) is dissolved in anhydrous DCM (1.0 mL).
- **Reaction Setup:** The substrate solution is transferred to the catalyst solution via syringe.
- **Hydrogenation:** The resulting reaction mixture is transferred to a stainless-steel autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50

atm with hydrogen.

- **Reaction:** The reaction mixture is stirred at room temperature for 24 hours.
- **Work-up:** After 24 hours, the autoclave is carefully depressurized. The solvent is removed from the reaction mixture under reduced pressure.
- **Purification:** The crude residue is purified by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate = 5:1) to yield the enantiomerically enriched 2-substituted-4-benzylmorpholine.
- **Analysis:** The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

II. Alternative Enantioselective Synthetic Strategies

While asymmetric hydrogenation is a powerful tool, other methods have been developed for the enantioselective synthesis of substituted morpholines. These include organocatalytic approaches and aziridine-epoxide heterocoupling.

Organocatalytic Enantioselective Synthesis

An organocatalytic approach has been developed for the synthesis of C2-functionalized N-benzyl protected morpholines. This multi-step procedure allows for the preparation of a variety of functionalized morpholines in good overall yields and enantioselectivities.

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